(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of azetidines and triazoles This compound is characterized by its unique structure, which includes a 4-methylstyryl group, a sulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-methylstyryl group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the styryl group.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with an appropriate nucleophile.
Construction of the azetidine ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Formation of the triazole ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoles or azetidines.
Scientific Research Applications
(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-((1-((4-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole
Uniqueness
(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the 4-methylstyryl group may enhance its binding affinity to certain molecular targets, while the triazole ring can contribute to its stability and reactivity.
Properties
IUPAC Name |
1-[[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)6-7-22(20,21)19-9-15(10-19)8-18-12-16-11-17-18/h2-7,11-12,15H,8-10H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBCVQLZFQRQSU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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